molecular formula C21H32N2O4S B11133325 N~2~-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide

N~2~-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide

Cat. No.: B11133325
M. Wt: 408.6 g/mol
InChI Key: YOMPKHLSTBWQJL-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, a cyclopentyl group, and a 4-ethoxyphenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method starts with the preparation of the glycinamide backbone, followed by the introduction of the cyclohexyl and cyclopentyl groups through nucleophilic substitution reactions. The final step involves the sulfonylation of the 4-ethoxyphenyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N~2~-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation or oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexyl and cyclopentyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
  • **N~2~-Cyclohexyl-N-cyclopentyl-N~2~-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}alaninamide

Uniqueness

N~2~-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H32N2O4S

Molecular Weight

408.6 g/mol

IUPAC Name

2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide

InChI

InChI=1S/C21H32N2O4S/c1-2-27-19-12-14-20(15-13-19)28(25,26)23(18-10-4-3-5-11-18)16-21(24)22-17-8-6-7-9-17/h12-15,17-18H,2-11,16H2,1H3,(H,22,24)

InChI Key

YOMPKHLSTBWQJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3CCCCC3

Origin of Product

United States

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